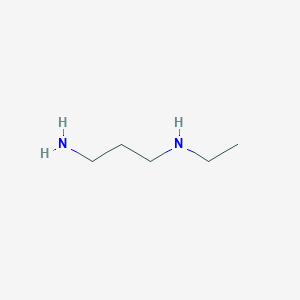

N-Ethyl-1,3-propanediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166312. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-ethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-2-7-5-3-4-6/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGYWRBCQWKSSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065126 | |

| Record name | N-Ethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10563-23-2 | |

| Record name | N-Ethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10563-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-3-aminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-1,3-propanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4W65IF5EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Ethyl-1,3-propanediamine synthesis mechanism and reaction pathway

An In-Depth Technical Guide to the Synthesis of N-Ethyl-1,3-propanediamine: Mechanisms, Pathways, and Practical Applications

Introduction

This compound (CAS No: 10563-23-2), also known as N'-ethylpropane-1,3-diamine, is a diamine compound with the molecular formula C5H14N2.[1][2] It serves as a valuable building block and intermediate in various fields, including the synthesis of pharmaceuticals, agrochemicals, and coordination complexes. Its structure, featuring both a primary and a secondary amine, imparts unique reactivity and makes it a versatile component in organic synthesis. This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms, experimental considerations, and process optimization from the perspective of a senior application scientist.

Physicochemical Properties

A foundational understanding of the target molecule's properties is critical before embarking on its synthesis.

| Property | Value |

| Molecular Weight | 102.18 g/mol [1] |

| IUPAC Name | N'-ethylpropane-1,3-diamine[1] |

| Appearance | Colorless liquid[3] |

| Boiling Point | 140.1 °C[3] |

| Density | 0.888 g/mL[3] |

| CAS Number | 10563-23-2[1] |

Reductive amination is a robust and widely utilized method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine.[4] This pathway is particularly advantageous for its versatility and the potential for one-pot execution under relatively mild conditions.[4][5]

Mechanism and Rationale

The synthesis of this compound via this route typically involves the reaction of a three-carbon aldehyde, such as 3-aminopropionaldehyde, with ethylamine. The process unfolds in two key stages within the same pot:

-

Imine Formation: The nucleophilic nitrogen of ethylamine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form an imine (or its protonated form, an iminium ion), an intermediate species containing a carbon-nitrogen double bond.[6] This step is often acid-catalyzed to facilitate the dehydration process.[7]

-

Reduction: The imine intermediate is subsequently reduced to the target secondary amine. This reduction must be performed by a reagent that is selective for the imine over the starting aldehyde to prevent premature reduction of the carbonyl group.[8]

The choice of reducing agent is a critical experimental decision. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation.[6] Its reduced reactivity compared to sodium borohydride (NaBH₄) allows it to selectively reduce the protonated iminium ion while leaving the aldehyde carbonyl group largely untouched, making it ideal for one-pot reactions.[4][6] Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is another powerful alternative, often employed in larger-scale preparations.[9][10]

Reaction Pathway: Reductive Amination

References

- 1. This compound | C5H14N2 | CID 82727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process - Google Patents [patents.google.com]

- 10. WO1997002231A1 - Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process - Google Patents [patents.google.com]

N-Ethyl-1,3-propanediamine: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Introduction

N-Ethyl-1,3-propanediamine, a versatile diamine, is a compound of significant interest to researchers and professionals in the fields of organic synthesis, coordination chemistry, and drug development. Its unique structural features, possessing both a primary and a secondary amine separated by a flexible three-carbon chain, impart a distinct profile of reactivity and functionality. This guide provides an in-depth exploration of the chemical properties and reactivity of this compound, offering field-proven insights and detailed experimental context to empower its effective application in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, application, and the design of synthetic protocols. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 10563-23-2 | [1][2][3][4][5] |

| Molecular Formula | C5H14N2 | [1][2][3][4][5] |

| Molecular Weight | 102.18 g/mol | [1][2][5] |

| Boiling Point | 156 °C (at 735 Torr) | [3][6] |

| Density | 0.826 g/cm³ (predicted) | [3][6] |

| pKa | 10.74 ± 0.10 (predicted) | [3] |

| Flash Point | 44.4 °C | [3] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Solubility | Soluble in water and polar organic solvents | [8] |

The presence of two amine groups with a predicted pKa of 10.74 indicates that this compound is a moderately strong base.[3] This basicity is a key determinant of its nucleophilic character and its ability to participate in a wide range of chemical transformations.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the nucleophilic nature of its nitrogen atoms. The primary and secondary amines exhibit differential reactivity, which can be exploited for selective chemical modifications.

Nucleophilic Substitution Reactions

Both amine groups in this compound are potent nucleophiles and will readily participate in nucleophilic substitution reactions with electrophiles such as alkyl halides and acyl chlorides. The primary amine is generally more sterically accessible and therefore often reacts preferentially, particularly with bulky electrophiles. However, the secondary amine is also highly reactive, and reactions often lead to a mixture of mono- and di-substituted products. Controlling the stoichiometry of the reactants and the reaction conditions is crucial for achieving selective N-alkylation or N-acylation.

The ethyl group on the secondary amine introduces a moderate degree of steric hindrance, which can be leveraged to favor monosubstitution at the primary amine. Furthermore, the electron-donating nature of the ethyl group slightly increases the nucleophilicity of the secondary amine compared to an unsubstituted secondary amine.

Formation of Schiff Bases with Carbonyl Compounds

This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines).[9] This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Given the presence of two amine groups, reactions with dicarbonyl compounds or a stoichiometric excess of a monocarbonyl compound can lead to the formation of bis-Schiff bases. These Schiff base ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions.

The general mechanism for Schiff base formation is outlined below:

Coordination Chemistry: A Bidentate Ligand

The two nitrogen atoms of this compound are suitably positioned to act as a bidentate ligand, chelating to a single metal center to form a stable six-membered ring. This chelating ability makes it a valuable ligand in coordination chemistry, where it can be used to synthesize a variety of metal complexes.[10][11] The nature of the metal ion and the reaction conditions will dictate the stoichiometry and geometry of the resulting coordination complex. The ethyl substituent can influence the steric and electronic properties of the resulting metal complex, potentially affecting its catalytic activity or other properties.

Experimental Protocol: Synthesis of a Bis-Schiff Base

This section provides a detailed, self-validating protocol for the synthesis of a bis-Schiff base from this compound and an aromatic aldehyde, adapted from established procedures for similar diamines.[9]

Objective: To synthesize N,N'-bis(salicylidene)-N-ethyl-1,3-propanediamine.

Materials:

-

This compound (1.0 eq)

-

Salicylaldehyde (2.0 eq)

-

Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Addition of Aldehyde: To the stirred solution, add salicylaldehyde (2.0 eq) dropwise at room temperature.

-

Catalysis and Reflux: Add a few drops of glacial acetic acid to the reaction mixture. Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The solid product should precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

-

Purification: Collect the crude product by filtration and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Characterization: The structure and purity of the synthesized Schiff base should be confirmed by analytical techniques such as melting point determination, FT-IR, and ¹H NMR spectroscopy.

Safety and Handling

This compound is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[2] It is also harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical.[7][12] Work should be conducted in a well-ventilated fume hood.[12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Applications in Drug Development and Research

The versatile reactivity of this compound and its derivatives makes them valuable building blocks in medicinal chemistry and drug discovery. The diamine scaffold can be incorporated into larger molecules to modulate their pharmacological properties, such as solubility, bioavailability, and receptor binding affinity. For instance, N-substituted 1,3-propanediamines have been investigated for their potential as anticancer and antimicrobial agents.[13][14] Furthermore, the ability to form stable metal complexes opens up possibilities for the development of novel metallodrugs and diagnostic agents.[15]

Conclusion

This compound is a functionally rich and reactive diamine with a broad spectrum of applications in organic synthesis and materials science. Its distinct chemical properties, stemming from the presence of both primary and secondary amine functionalities, allow for a diverse range of chemical transformations. A comprehensive understanding of its reactivity, coupled with safe handling practices, is paramount for harnessing its full potential in the development of new molecules and materials. This guide has provided a detailed overview of its key characteristics and reactivity, offering a solid foundation for its effective utilization in research and development endeavors.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C5H14N2 | CID 82727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 10563-23-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 10563-23-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Showing Compound propane-1,3-diamine (FDB031131) - FooDB [foodb.ca]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Metal Complexes of Schiff Base Derived from Ethylenediamine, Nitro and Chlorobenzaldehyde; Synthesis, Characterization, Biological and Toxicological Study | Applied Sciences Research Periodicals [hspublishing.org]

- 11. Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-(2-Hydroethyl)-1,3-Propanediamine: Expanding Horizons of Applications - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

Spectroscopic Characterization of N-Ethyl-1,3-propanediamine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-Ethyl-1,3-propanediamine (CAS No. 10563-23-2), a diamine compound with applications in proteomics research and chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical analysis and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While publicly accessible, experimentally derived spectra from curated databases such as the Spectral Database for Organic Compounds (SDBS) are not available for this specific compound, this guide synthesizes predictive data and established spectroscopic principles to serve as a robust reference for its analysis.

Introduction to this compound and its Spectroscopic Imperative

This compound, with the molecular formula C₅H₁₄N₂, is a linear aliphatic diamine.[1][2][3] Its structure, featuring both a primary and a secondary amine, imparts it with distinct chemical properties that are of interest in various chemical and biological applications. The unambiguous confirmation of its molecular structure is paramount for its application in research and development, and this is primarily achieved through a combination of spectroscopic techniques.

The following sections will delve into the theoretical underpinnings and practical considerations for the analysis of this compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The causality behind experimental choices and the self-validating nature of a multi-technique approach will be emphasized.

Molecular Structure and Predicted Spectroscopic Behavior

The structural formula of this compound is crucial for predicting its spectroscopic signatures.

Caption: Molecular Structure of this compound.

This structure allows for the prediction of distinct signals in various spectroscopic analyses, which will be explored in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; D₂O will lead to the exchange of the amine protons, causing their signals to disappear, which can be a useful diagnostic tool.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂- (adjacent to NH₂) | ~2.7 - 2.9 | Triplet (t) | 2H |

| -CH₂- (central) | ~1.6 - 1.8 | Quintet (quint) | 2H |

| -CH₂- (adjacent to NH) | ~2.6 - 2.8 | Triplet (t) | 2H |

| -NH₂ and -NH- | Broad singlet (br s) | 3H | |

| -CH₂- (ethyl) | ~2.5 - 2.7 | Quartet (q) | 2H |

| -CH₃ (ethyl) | ~1.0 - 1.2 | Triplet (t) | 3H |

Causality in Interpretation: The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms. The splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons and are predicted by the n+1 rule. The integration values correspond to the number of protons giving rise to each signal.

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) compared to ¹H NMR.

-

Instrumentation: Utilize a spectrometer with a carbon-observe probe.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each unique carbon.

-

Data Processing: Similar to ¹H NMR, process the data and reference the chemical shifts.

Predicted ¹³C NMR Spectrum:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₂- (adjacent to NH₂) | ~40 - 45 |

| -CH₂- (central) | ~30 - 35 |

| -CH₂- (adjacent to NH) | ~50 - 55 |

| -CH₂- (ethyl) | ~45 - 50 |

| -CH₃ (ethyl) | ~15 - 20 |

Expertise in Analysis: The chemical shifts in ¹³C NMR are highly dependent on the local electronic environment. Carbons bonded to nitrogen are deshielded and appear at higher chemical shifts.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: As this compound is a liquid, the spectrum can be acquired neat by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3350 - 3250 | N-H stretch (primary and secondary amines) | Medium-Strong, Broad |

| 2950 - 2850 | C-H stretch (aliphatic) | Strong |

| 1650 - 1580 | N-H bend (primary amine) | Medium |

| 1470 - 1430 | C-H bend | Medium |

| 1150 - 1050 | C-N stretch | Medium |

Trustworthiness of Data: The presence of characteristic N-H stretching and bending vibrations, along with aliphatic C-H and C-N stretches, would provide strong evidence for the structure of this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum (Electron Ionization):

-

Molecular Ion (M⁺): m/z 102 (corresponding to the molecular weight of C₅H₁₄N₂).

-

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Authoritative Grounding in Fragmentation: The fragmentation of aliphatic amines is well-documented. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. For this compound, this would lead to characteristic fragments. PubChem indicates prominent peaks at m/z 58 and 30, which likely correspond to fragments arising from such cleavage events.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a self-validating system for its structural confirmation. While experimental data from public repositories is currently lacking, the theoretical predictions and standardized protocols outlined in this guide offer a robust framework for researchers to acquire and interpret their own data with confidence. The convergence of data from these independent techniques provides the highest level of assurance in the identity and purity of this important chemical entity.

References

N-Ethyl-1,3-propanediamine (CAS 10563-23-2): A Comprehensive Technical Guide for Scientific Professionals

This guide provides an in-depth exploration of N-Ethyl-1,3-propanediamine, a versatile diamine with significant utility in organic synthesis and biochemical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of properties to offer a cohesive understanding of its synthesis, reactivity, handling, and application, grounded in established chemical principles.

Section 1: Core Molecular and Physical Characteristics

This compound, with the CAS number 10563-23-2, is a linear aliphatic diamine featuring both a primary and a secondary amine group. This unique structure dictates its chemical behavior, lending it properties of a moderately strong base and a potent nucleophile. It presents as a colorless to light yellow liquid and is soluble in water and various organic solvents.[1]

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, particularly in determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₄N₂ | [2] |

| Molecular Weight | 102.18 g/mol | [2] |

| IUPAC Name | N'-ethylpropane-1,3-diamine | [3] |

| CAS Number | 10563-23-2 | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 156 °C (at 735 Torr) | [4] |

| Density | 0.826 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 44.4 °C | [4] |

| Vapor Pressure | 4.59 mmHg at 25°C | [4] |

| pKa (Predicted) | 10.74 ± 0.10 | [4] |

| Refractive Index | 1.436 | [4] |

Spectral Data Summary

Spectroscopic data is indispensable for the structural confirmation and purity assessment of this compound.

| Spectroscopy Type | Key Features and Observations | Source |

| ¹H NMR | Data available, showing characteristic peaks for ethyl and propyl groups. | [2] |

| ¹³C NMR | Data available for confirming the carbon backbone. | [2] |

| FTIR (Neat) | Spectrum shows characteristic N-H stretching (primary and secondary amines), C-H stretching, N-H bending, and C-N stretching vibrations. | [3] |

| GC-MS | A total of 42 peaks are reported, with the top peak at m/z = 58. | [2] |

Section 2: Synthesis and Chemical Reactivity

Understanding the synthesis of this compound provides insight into potential impurities and informs its handling. Its reactivity is governed by the differential nucleophilicity of its primary and secondary amine groups.

Plausible Synthesis Pathway

While numerous methods exist for synthesizing diamines, a common and industrially scalable approach involves a two-step process starting from acrylonitrile and ethylamine.[5] This pathway leverages a Michael addition followed by catalytic hydrogenation.

Caption: Plausible two-step synthesis of this compound.

Detailed Synthesis Protocol (Exemplary)

This protocol is a representative example based on established chemical transformations for analogous compounds.[5][6]

Step 1: Synthesis of N-Ethyl-3-aminopropionitrile via Michael Addition

-

Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice-water bath.

-

Reagent Charging: Charge ethylamine (1.1 equivalents) into the flask.

-

Controlled Addition: Slowly add acrylonitrile (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10°C. Causality: This exothermic reaction is controlled at low temperatures to prevent polymerization of acrylonitrile and minimize side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours to ensure the reaction goes to completion.

-

Work-up: The resulting N-Ethyl-3-aminopropionitrile intermediate is typically purified by vacuum distillation.

Step 2: Hydrogenation of N-Ethyl-3-aminopropionitrile

-

Catalyst Preparation: In a high-pressure hydrogenation reactor (e.g., a Parr autoclave), add Raney Nickel catalyst (approx. 5-10% by weight of the nitrile) slurried in an appropriate solvent like ethanol. Causality: Raney Nickel is a highly effective and common catalyst for nitrile reduction. An alcohol solvent is used for its ability to dissolve the reactant and its stability under hydrogenation conditions.

-

Reagent Addition: Add the purified N-Ethyl-3-aminopropionitrile from Step 1 and a small amount of a base such as sodium hydroxide. Causality: The addition of a base is crucial to suppress the formation of secondary and tertiary amine byproducts during hydrogenation.[1]

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-10 MPa).[5] Heat the reactor to 70-90°C with vigorous stirring.[5]

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up and Purification: After cooling and venting the reactor, filter the mixture to remove the catalyst. The final product, this compound, is then purified from the solvent and any remaining byproducts by fractional distillation under reduced pressure.

Chemical Reactivity and Incompatibilities

The presence of both primary and secondary amines allows for a range of reactions. The primary amine is generally more sterically accessible and slightly more reactive in reactions like acylation or Schiff base formation.

-

Acylation: Reacts readily with acid chlorides and anhydrides to form amides.

-

Alkylation: Can be further alkylated, though controlling selectivity can be challenging.

-

Schiff Base Formation: The primary amine can condense with aldehydes and ketones.

-

Coordination Chemistry: Acts as a bidentate ligand, forming complexes with various metal ions.

Incompatible Materials: To ensure safety and experimental integrity, avoid contact with:

-

Strong oxidizing agents

-

Acids and acid chlorides

-

Anhydrides

-

Carbon dioxide (can form carbamates)[7]

Section 3: Applications in Research and Development

This compound is noted for its utility in proteomics research and as a building block in organic synthesis.[8] One key application area is in chemical cross-linking to study protein-protein interactions.

Application in Proteomics: Chemical Cross-Linking

Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for mapping protein interaction interfaces and probing protein conformations.[9] Diamines can be used to synthesize homo- or hetero-bifunctional cross-linking reagents. A simplified workflow illustrates this application.

Caption: General workflow for a protein cross-linking experiment.

Exemplary Protocol: Protein Cross-Linking for Interaction Studies

This protocol provides a general framework for using a diamine-based cross-linker to study a protein complex.

-

Sample Preparation: Purify the target protein complex to a high degree. Buffer exchange into a non-amine-containing buffer (e.g., HEPES or phosphate buffer) at a pH suitable for the cross-linking reaction (typically pH 7.5-8.5).

-

Cross-Linking Reaction:

-

Add the cross-linking reagent (e.g., a homobifunctional NHS-ester synthesized from this compound) to the protein sample. The optimal protein-to-cross-linker molar ratio must be determined empirically but often ranges from 1:25 to 1:100.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

Causality: The NHS-ester groups react with primary amines (lysine side chains and N-termini) on the proteins. By covalently linking residues that are in close proximity, the interaction interface is captured.[10]

-

-

Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to consume any unreacted cross-linker.

-

Verification: Confirm successful cross-linking by running the sample on an SDS-PAGE gel. The appearance of higher molecular weight bands corresponding to the cross-linked complex indicates a successful reaction.[10]

-

Sample Preparation for Mass Spectrometry:

-

Excise the cross-linked protein band from the gel.

-

Perform in-gel digestion using a protease like trypsin.[11] This cleaves the proteins into smaller peptides.

-

Extract the resulting peptide mixture from the gel matrix.

-

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument will isolate peptide ions, fragment them, and record the masses of the fragments.

-

Data Analysis: Use specialized software to identify the cross-linked peptides. This data reveals which amino acid residues were in close proximity, providing spatial constraints that can be used to model the protein-protein interaction interface.[9]

Section 4: Toxicology and Safety Management

This compound is a hazardous chemical that requires strict safety protocols. Its classification underscores its potential to cause significant harm if not handled correctly.

GHS Hazard Classification

| Hazard Class | Category | Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity | Single Exposure | H335: May cause respiratory irritation |

| (Source: PubChem)[3] |

Toxicological Profile

-

Inhalation: Vapors may cause severe irritation to the respiratory tract.[3]

-

Skin Contact: Causes severe skin burns. Prolonged contact can lead to serious tissue damage.

-

Eye Contact: Causes serious eye damage, potentially leading to permanent injury.[3]

-

Ingestion: Harmful if swallowed. Causes severe burns to the mouth, throat, and stomach.[3]

Handling and Emergency Procedures

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye/Face Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a lab coat and, if handling large quantities, chemical-resistant overalls.

-

Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator if vapor concentrations are high.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Storage and Disposal:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal must be in accordance with all applicable local, state, and federal regulations.

References

- 1. EP0913388A1 - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C5H14N2 | CID 82727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. scbt.com [scbt.com]

- 9. Quaternary Diamines as Mass Spectrometry Cleavable Crosslinkers for Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 11. Bottom-Up Proteomics: Advancements in Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and conformation of N-Ethyl-1,3-propanediamine

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Ethyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a diamine of significant interest in various chemical and pharmaceutical contexts. Its structural simplicity belies a complex conformational landscape governed by the interplay of steric hindrance, intramolecular hydrogen bonding, and torsional strain. This guide provides a comprehensive analysis of its molecular structure, explores its conformational possibilities through theoretical and experimental lenses, and details the modern analytical techniques essential for its characterization. As a versatile building block, understanding the conformational proclivities of this compound is paramount for its effective application in coordination chemistry, materials science, and the rational design of novel therapeutics.

Introduction: The Structural and Functional Significance of this compound

This compound, with the chemical formula C5H14N2, is an aliphatic diamine featuring a primary and a secondary amine interconnected by a flexible three-carbon propyl chain.[1][2][3] This arrangement of functional groups makes it an excellent chelating agent and a valuable bifunctional building block in organic synthesis. Its utility is noted in proteomics research and as a precursor for more complex molecules, including those with potential antibacterial or antiproliferative activities.[3][4][5]

The molecule's therapeutic or functional potential is intrinsically linked to its three-dimensional structure and conformational dynamics. The ability of the two amine groups to adopt specific spatial orientations dictates how the molecule interacts with metal ions, biological receptors, or other chemical entities. Therefore, a thorough understanding of its structure is not merely academic but a prerequisite for its application in high-stakes fields like drug development.

Fundamental Molecular Structure and Properties

The molecular structure of this compound is defined by a five-carbon backbone with nitrogen atoms at positions 1' (on the ethyl group) and 3. The IUPAC name is N'-ethylpropane-1,3-diamine.[2] The connectivity of the atoms is illustrated in the molecular graph below.

Caption: Molecular graph of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| CAS Number | 10563-23-2 | [1][2][3][4] |

| Molecular Formula | C5H14N2 | [1][2][3] |

| Molecular Weight | 102.18 g/mol | [1][2][3] |

| Boiling Point | 156 °C at 735 Torr | [1] |

| Flash Point | 44.4 °C | [1] |

| pKa (Predicted) | 10.74 ± 0.10 | [1] |

Conformational Analysis: A Molecule in Motion

The flexibility of the propyl chain and the ethyl group allows this compound to exist as a dynamic equilibrium of multiple conformers. Rotations around the C-C and C-N single bonds give rise to these different spatial arrangements. The relative stability of these conformers is determined by a delicate balance of torsional strain, steric interactions, and, most critically, the potential for intramolecular hydrogen bonding between the primary amine (-NH2) and the secondary amine (-NH).

This intramolecular hydrogen bond, forming a pseudo-six-membered ring, is a key stabilizing interaction. The diagram below illustrates the conceptual energy landscape, highlighting the transition between a stabilized, hydrogen-bonded conformer and an extended, linear conformer.

Caption: Factors influencing conformational equilibrium.

Computational studies on similar diamines, such as 2,2-dimethylpropane-1,3-diamine, have shown that staggered conformations (gauche and anti) are energy minima, while eclipsed conformations represent energy maxima.[6] For this compound, the anti conformation along the C1-C2-C3 backbone would lead to a more linear structure, while gauche conformations could facilitate the stabilizing intramolecular hydrogen bond. The presence of polar solvents can disrupt this internal hydrogen bond by competing for the amine protons, thus shifting the equilibrium towards more extended conformers.

Experimental Protocols for Structural Elucidation

A multi-faceted analytical approach is required to confirm the identity and probe the conformational characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for verifying the covalent framework of the molecule. Both ¹H and ¹³C NMR provide unambiguous evidence of the atomic connectivity.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; D₂O will result in the exchange of the amine protons (N-H), causing their signals to disappear.

-

Instrument Setup: Tune and shim the NMR spectrometer (e.g., 400 MHz or higher) for the chosen solvent.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Expected signals would include a triplet and quartet for the ethyl group, and complex multiplets for the propyl chain protons. The N-H protons would appear as broad singlets, which would integrate to three protons in a non-exchanging solvent.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Five distinct carbon signals are expected, corresponding to the five unique carbon environments in the molecule.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Vibrational Spectroscopy (FTIR/Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule's functional groups. These techniques are particularly sensitive to hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Sample Application: Place a single drop of neat liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands. Key expected frequencies include N-H stretching (typically a broad band around 3300-3400 cm⁻¹), C-H stretching (2850-2960 cm⁻¹), N-H bending (~1600 cm⁻¹), and C-N stretching (1000-1250 cm⁻¹). A shift in the N-H stretching frequency to lower wavenumbers can indicate the presence of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact molecular weight and to study fragmentation patterns, which can further confirm the molecular structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak (M⁺) which should correspond to the molecular weight of the molecule (102.18 Da).[2] Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of an ethyl group) that are consistent with the proposed structure.

The Role of Computational Chemistry

Computational modeling, particularly using methods like Density Functional Theory (DFT), is an indispensable tool for exploring the conformational landscape of flexible molecules. It allows for the prediction of the geometries and relative energies of different conformers, providing insights that complement experimental data.

Caption: Workflow for computational conformational analysis.

This computational workflow can predict which conformers are most likely to be populated at a given temperature and can help in assigning complex vibrational spectra where different conformers may contribute overlapping signals.

Conclusion

This compound serves as an exemplary case study in the structural analysis of small, flexible molecules. Its characterization demands a synergistic application of high-resolution analytical techniques and theoretical modeling. The molecule's conformational flexibility, dominated by the potential for a stabilizing intramolecular hydrogen bond, is a critical determinant of its chemical behavior. For scientists in drug discovery and materials science, a deep appreciation of this structural dynamism is essential for harnessing the full potential of this compound and its derivatives as building blocks for the next generation of functional molecules.

References

N-Ethyl-1,3-propanediamine safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of N-Ethyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 10563-23-2) is a versatile diamine compound utilized in various chemical syntheses, including proteomics research and as a component in antibacterial nanogels for dental applications.[1][2] Its utility, however, is matched by a significant hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the safety data and handling precautions for this compound, grounded in authoritative sources, to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and GHS Classification

A foundational principle of chemical safety is a comprehensive understanding of the inherent hazards. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance with multiple risk factors.[3]

GHS Pictograms:

-

Flammable: Indicates the substance is a flammable liquid and vapor.

-

Corrosive: Signifies that it causes severe skin burns and eye damage.

-

Irritant/Harmful: Warns of its harmful effects if swallowed and potential for respiratory irritation.

Signal Word: Danger[3]

Hazard Statements:

-

H226: Flammable liquid and vapor.[3]

-

H312: Harmful in contact with skin.[4]

-

H318: Causes serious eye damage.[4]

-

H335: May cause respiratory irritation.[3]

-

H372: Causes damage to organs through prolonged or repeated exposure.[4]

-

H400: Very toxic to aquatic life.[4]

-

H410: Very toxic to aquatic life with long lasting effects.[4]

The causality behind these classifications lies in the chemical's reactive amine groups and its physical properties. The flammability is a result of its relatively low flash point, while its corrosive nature is attributed to its alkalinity, which can cause significant damage to biological tissues upon contact.

Physical and Chemical Properties

Understanding the physicochemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C5H14N2 | [3][5] |

| Molar Mass | 102.18 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 146.6°C at 760 mmHg | [6] |

| Flash Point | 44.4°C | [5][6] |

| Density | 0.826 g/cm³ | [5][6] |

| Vapor Pressure | 4.59 mmHg at 25°C | [5][6] |

Safe Handling and Storage Protocols

A self-validating safety system relies on proactive measures to prevent exposure and incidents. The following protocols are designed to create such a system.

Engineering Controls

The primary line of defense is to minimize the potential for exposure through engineering controls.

-

Ventilation: Always handle this compound in a well-ventilated area.[4] A chemical fume hood is essential to control the inhalation of vapors.

-

Grounding: To prevent ignition from static electricity, all containers and transfer equipment must be grounded and bonded.[7]

-

Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to prevent direct contact with this hazardous chemical.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][6][9] A face shield should also be worn to protect against splashes.

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge (e.g., for organic vapors and ammonia) should be used.[6][9]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10]

-

Store in a segregated and approved area, away from incompatible materials.[11]

-

Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10][11]

Emergency Procedures: A Step-by-Step Guide

A well-defined emergency plan is a cornerstone of a trustworthy safety protocol.

First Aid Measures

Immediate and appropriate first aid is critical in mitigating the effects of exposure.

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4][10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

-

Skin Contact: Immediately take off all contaminated clothing.[4][10] Wash the affected area with plenty of soap and water.[4][10] Seek immediate medical attention.[4]

-

Eye Contact: Rinse cautiously with water for several minutes.[4][10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4][10] Seek immediate medical attention.[4][10]

-

Ingestion: Do NOT induce vomiting.[4][10] Rinse mouth with water.[4][10] Never give anything by mouth to an unconscious person.[4][6] Seek immediate medical attention.[4][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][6][9]

-

Specific Hazards: Flammable liquid and vapor.[3] Vapors may travel to a source of ignition and flash back.[13] Containers may explode in a fire.[13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9][10]

Accidental Release Measures

A systematic approach to spill management is essential to prevent further contamination and exposure.

-

Personal Precautions: Evacuate personnel to a safe area.[6] Ensure adequate ventilation.[6] Remove all sources of ignition.[6] Avoid breathing vapors and contact with the material.[6]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[4][6]

-

Containment and Cleanup:

The following workflow diagram illustrates the logical steps for responding to a chemical spill of this compound.

Caption: Workflow for this compound Spill Response.

Toxicological Information

A thorough understanding of the toxicological profile of this compound underscores the importance of the handling precautions outlined in this guide.

-

Acute Toxicity: Harmful if swallowed and in contact with skin.[4]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[4]

-

Respiratory or Skin Sensitization: May cause respiratory irritation.[3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

-

Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[4]

Conclusion

This compound is a valuable chemical reagent with a significant hazard profile. Adherence to the safety protocols detailed in this guide is paramount for the protection of researchers and the successful execution of scientific endeavors. A safety-conscious culture, built on a foundation of knowledge and best practices, is the most effective risk mitigation strategy.

References

- 1. This compound | 10563-23-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C5H14N2 | CID 82727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. nj.gov [nj.gov]

N-Ethyl-1,3-propanediamine: A Technical Guide to Commercial Sources, Purity, and Application

Abstract

This technical guide provides an in-depth analysis of N-Ethyl-1,3-propanediamine, a key diamine building block in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development. This document details the commercial landscape, available purity grades, and the critical impact of impurities on various applications. Furthermore, it outlines the primary analytical methodologies for purity assessment and discusses the common synthetic routes that influence the impurity profile of the commercially available product.

Introduction: The Versatile Role of this compound

This compound (CAS RN: 10563-23-2), also known as N-ethyltrimethylenediamine, is a linear aliphatic diamine with the molecular formula C5H14N2.[1][2][3] Its structure, featuring both a primary and a secondary amine, imparts unique chemical properties that make it a valuable intermediate in a multitude of applications. In the pharmaceutical industry, it serves as a crucial scaffold for the synthesis of active pharmaceutical ingredients (APIs). Its utility also extends to proteomics research, where it is used as a diamine compound.[4][5] The reactivity of its amine groups allows for the construction of complex molecular architectures, making the purity of this reagent a critical parameter for the success and reproducibility of synthetic protocols.

This guide will navigate the complexities of sourcing this compound, offering insights into the selection of appropriate grades for specific research and development needs.

Commercial Landscape: Sourcing this compound

A diverse range of chemical suppliers offer this compound, catering to various scales of research and production. These suppliers can be broadly categorized into large-scale manufacturers, specialized chemical synthesis companies, and distributors.

Major Commercial Suppliers:

Several global chemical suppliers list this compound in their catalogs. These include, but are not limited to:

-

Sigma-Aldrich (Merck): A prominent supplier offering a range of chemical products, including a deuterated version of this compound for specialized research applications.

-

Thermo Fisher Scientific: A key provider of scientific research products.

-

Santa Cruz Biotechnology, Inc.: This supplier offers this compound and indicates the availability of a Certificate of Analysis, which is crucial for detailed purity information.[4]

-

ChemicalBook: An online platform that aggregates data from numerous suppliers, often from the Asia-Pacific region, providing a broad view of the market.[6][7]

Regional and Specialized Suppliers:

Beyond the major global distributors, numerous regional and specialized suppliers play a significant role in the supply chain. These include companies such as:

-

Yancheng Shunde Chemical Technology Co., Ltd.[6]

-

Creasyn Finechem (Tianjin) Co., Ltd.[6]

-

Wuhan TCASChem Technology Co., Ltd.[6]

It is imperative for researchers and procurement managers to vet suppliers based on their quality management systems, documentation transparency (availability of CoA and SDS), and supply chain reliability.

Purity Grades and Specifications

The purity of this compound is a critical determinant of its suitability for a given application. Commercially, it is typically available in the following grades:

| Purity Grade | Typical Assay | Intended Use |

| Technical Grade | < 97% | Industrial applications, where high purity is not the primary concern. |

| Reagent Grade | ≥ 97% | General laboratory use, qualitative analysis, and some synthetic applications.[8][9] |

| High Purity / Synthesis Grade | ≥ 99% | Demanding synthetic applications, including pharmaceutical and fine chemical synthesis, where impurity profiles are critical.[6] |

A Certificate of Analysis (CoA) is the definitive document outlining the purity and impurity profile of a specific batch of this compound. Researchers should always request and scrutinize the CoA before use in sensitive applications.

The Chemistry of Impurities: Synthesis Routes and Their Byproducts

Understanding the potential impurities in commercially available this compound requires an examination of its probable synthetic routes. A common industrial method for the synthesis of similar diamines involves a two-step process:

-

Cyanoethylation: The reaction of an amine (in this case, ethylamine) with acrylonitrile to form an aminopropionitrile intermediate.

-

Hydrogenation: The reduction of the nitrile group to a primary amine.

Diagram: Synthetic Pathway and Potential Impurities

Caption: A simplified diagram illustrating a common synthetic route to this compound and the resulting potential impurities.

Common Impurities and Their Origins:

-

Unreacted Starting Materials: Residual ethylamine and acrylonitrile may be present in the final product if the reactions do not go to completion.

-

Partially Hydrogenated Intermediates: Incomplete reduction of the nitrile group can lead to the presence of N-Ethyl-3-aminopropionitrile.

-

Over-alkylation Products: The secondary amine of the product can potentially react with another molecule of acrylonitrile, leading to higher molecular weight impurities.

-

Solvent Residues: Solvents used in the reaction or purification steps may be present in trace amounts.

-

Water: Due to the hygroscopic nature of amines, water is a common impurity.

The presence of these impurities can have significant consequences in sensitive applications. For instance, unreacted starting materials can interfere with subsequent reactions, while other amine impurities can lead to the formation of undesired side products in pharmaceutical synthesis.

Analytical Methodologies for Purity Assessment

The accurate determination of the purity of this compound and the identification of its impurities are paramount. The following analytical techniques are commonly employed:

Gas Chromatography (GC):

Gas chromatography is the most prevalent method for assessing the purity of volatile amines like this compound.

-

Principle: The sample is vaporized and injected onto a chromatographic column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. A detector, typically a Flame Ionization Detector (FID), quantifies the amount of each component.

-

Causality in Method Selection: The choice of a polar capillary column is often preferred for the analysis of amines to minimize peak tailing and improve resolution. The use of a nitrogen-phosphorus detector (NPD) can provide enhanced selectivity and sensitivity for nitrogen-containing compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

For the definitive identification of impurities, GC-MS is the gold standard.

-

Principle: As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for its structural elucidation.

-

Self-Validating System: The combination of retention time data from the GC and the mass spectrum from the MS provides a highly reliable method for both qualitative and quantitative analysis of impurities.[10] High-resolution mass spectrometry can further enhance confidence in impurity identification by providing highly accurate mass measurements.

Diagram: Analytical Workflow for Purity Determination

Caption: A flowchart illustrating the typical analytical workflow for the purity assessment of this compound using GC and GC-MS.

Application-Specific Purity Requirements

The stringency of purity requirements for this compound is directly correlated with its end-use.

-

Pharmaceutical Synthesis: In the synthesis of APIs, the presence of even trace impurities can lead to the formation of structurally related, and potentially toxic, byproducts. Regulatory bodies such as the FDA require rigorous control over starting materials and the impurity profiles of final drug products. Therefore, a high-purity grade (≥ 99%) with a well-characterized impurity profile is mandatory. The presence of nitrosamine impurities, which can be carcinogenic, is a significant concern in amine-containing pharmaceuticals and requires sensitive analytical methods for their detection.[11]

-

Proteomics Research: In applications such as protein cross-linking or modification, the presence of reactive impurities could lead to non-specific modifications, compromising the integrity of experimental results. A high-purity grade is therefore essential to ensure the specificity of the intended biochemical reaction.

-

General Chemical Synthesis: For less sensitive applications, a reagent grade (≥ 97%) may be sufficient. However, it is always prudent to consider the potential impact of impurities on the desired reaction outcome.

Conclusion and Recommendations

This compound is a versatile and valuable chemical intermediate. For researchers and drug development professionals, a thorough understanding of its commercial sources, purity grades, and potential impurities is essential for ensuring the quality, reproducibility, and safety of their work.

Key Recommendations:

-

Supplier Validation: Always source from reputable suppliers who provide comprehensive documentation, including a detailed Certificate of Analysis for each batch.

-

Purity Grade Selection: Carefully select the purity grade based on the specific requirements of the application. For pharmaceutical and other sensitive applications, a minimum purity of 99% is strongly recommended.

-

Analytical Verification: When necessary, perform in-house analytical testing (e.g., GC-MS) to confirm the purity and impurity profile of the received material, especially for critical applications.

-

Impurity Awareness: Be aware of the potential impurities arising from the synthetic route and their potential impact on your experiments.

By adhering to these principles, researchers can confidently utilize this compound in their synthetic endeavors, contributing to the advancement of science and the development of new therapeutics.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C5H14N2 | CID 82727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 10563-23-2 [chemicalbook.com]

- 7. 10563-23-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

- 9. N,N′-ジエチル-1,3-プロパンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]

Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of N-Ethyl-1,3-propanediamine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide serves as a comprehensive technical resource on the solubility characteristics of N-Ethyl-1,3-propanediamine, a diamine compound with significant utility in various chemical and pharmaceutical applications. As a Senior Application Scientist, the following discourse is built upon a foundation of established chemical principles and practical, field-proven methodologies to provide a robust understanding of this compound's behavior in different solvent environments.

Introduction: The Versatile Nature of this compound

This compound (CAS No: 10563-23-2, Molecular Formula: C5H14N2) is a colorless to pale yellow liquid with a characteristic amine odor.[1][2] Its structure, featuring both a primary and a secondary amine group, as well as a short alkyl chain, imparts a unique combination of polarity, hydrogen bonding capability, and basicity. These molecular attributes are the primary determinants of its solubility profile, which in turn governs its application in organic synthesis, as a curing agent for epoxy resins, in the formulation of ion-exchange resins, and as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility is therefore paramount for process optimization, reaction kinetics, purification, and formulation development.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[3] The solubility of this compound is dictated by the interplay of its polar amine functional groups and its non-polar ethyl and propyl hydrocarbon components.

Key Molecular Interactions:

-

Hydrogen Bonding: The presence of N-H bonds in both the primary and secondary amine groups allows this compound to act as a hydrogen bond donor. The lone pair of electrons on the nitrogen atoms also enables it to act as a hydrogen bond acceptor. This is the most significant factor influencing its solubility in protic solvents.

-

Dipole-Dipole Interactions: The polar C-N and N-H bonds create a net dipole moment in the molecule, facilitating interactions with other polar solvent molecules.

-

Van der Waals Forces: The non-polar ethyl and propane backbone contributes to London dispersion forces, which are the primary interactions with non-polar solvents.

Based on these interactions, a qualitative prediction of solubility can be made. Solvents capable of hydrogen bonding (e.g., water, alcohols) are expected to be good solvents for this compound. Polar aprotic solvents, which possess a significant dipole moment but lack O-H or N-H bonds, should also effectively solvate the molecule. Conversely, non-polar solvents are anticipated to be poor solvents due to the energetic favorability of the amine's self-association through hydrogen bonding over interaction with the non-polar solvent molecules.

Solubility Profile of this compound: A Predictive and Comparative Analysis

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a reliable qualitative and semi-quantitative profile can be constructed based on the behavior of structurally analogous short-chain diamines such as ethylenediamine and 1,3-diaminopropane. Both of these related compounds exhibit high solubility in water and polar organic solvents.[4][5] 1,2-Diaminopropane, for instance, shows moderate solubility in alcohols and ethers, and lower solubility in hydrocarbons.[6]

The following table summarizes the predicted solubility of this compound in a range of common organic solvents.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | Miscible | Strong hydrogen bonding between the amine groups and water molecules.[7][8] |

| Methanol | Miscible | Excellent hydrogen bond donor and acceptor capabilities. | |

| Ethanol | Miscible | Similar to methanol, with a slight increase in non-polar character.[4] | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group can act as a hydrogen bond acceptor for the N-H protons. |

| Dimethylformamide (DMF) | Soluble | High polarity and ability to accept hydrogen bonds. | |

| Acetonitrile | Soluble | The polar nitrile group can interact with the amine functionalities. | |

| Weakly Polar | Diethyl Ether | Slightly Soluble | The ether oxygen can act as a hydrogen bond acceptor, but the overall non-polar character of the solvent limits solubility.[4][9] |

| Ethyl Acetate | Slightly Soluble | The ester group provides some polarity, but the hydrocarbon portion is significant. | |

| Non-Polar | Toluene | Sparingly Soluble | Dominated by weak van der Waals forces, which are insufficient to overcome the strong intermolecular hydrogen bonding of the diamine. |

| Hexane | Insoluble | The energetic penalty for disrupting the hydrogen bonding network of the diamine is too high for the weak dispersion forces of the alkane.[6] | |

| Benzene | Insoluble | Similar to other non-polar aromatic hydrocarbons.[4][9] |

Experimental Determination of Solubility: A Validated Protocol

To empirically validate the predicted solubility and to provide a framework for more quantitative assessments, the following step-by-step protocol is provided. This method is a standard qualitative and semi-quantitative approach widely used in organic chemistry.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Small test tubes (e.g., 10 x 75 mm) with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Water bath (for temperature control if required)

-

Analytical balance (for quantitative analysis)

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Experimental Workflow Diagram

Caption: Workflow for the qualitative and semi-quantitative determination of solubility.

Step-by-Step Procedure

-

Preparation: Into a clean, dry test tube, add 1.0 mL of the selected organic solvent.

-

Initial Addition: To the solvent, add a pre-weighed amount (e.g., 20 mg) of this compound.

-

Mixing: Securely stopper the test tube and vortex the mixture vigorously for 30 seconds.

-

Observation: Allow the mixture to stand for 1-2 minutes and observe.

-

Soluble: The solution is clear and homogeneous with no visible particles of the solute.

-

Partially Soluble: The solution is cloudy, or some undissolved solute remains.

-

Insoluble: The solute forms a separate layer or remains as a distinct solid at the bottom of the test tube.

-

-

Semi-Quantitative Assessment (for soluble compounds): If the initial amount dissolves completely, continue adding known increments (e.g., 20 mg) of this compound, repeating the mixing and observation steps until saturation is reached (i.e., a small amount of solute no longer dissolves). Record the total amount of solute added to determine an approximate solubility in mg/mL.

-

Record Keeping: Meticulously record the solvent used, the amount of solute and solvent, the temperature, and the observed solubility classification.

Safety Precautions

-

This compound is corrosive and can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood and wear appropriate PPE.

-